

Application Notes and Protocols for the Quantification of 8-Methylphenazin-1-ol

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Compound of Interest

Compound Name: 8-Methylphenazin-1-ol

Cat. No.: B15052645

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Introduction

8-Methylphenazin-1-ol is a phenazine derivative of significant interest due to its potential biological activities. Accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. These application notes provide detailed protocols for the quantification of **8-Methylphenazin-1-ol** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of phenazine compounds. The most common and reliable methods include:

- High-Performance Liquid Chromatography (HPLC): Often coupled with a UV-Vis detector, HPLC is a robust and widely available technique for separating and quantifying phenazines. [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices and for detecting low concentrations of the analyte. [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of phenazine compounds, providing a reference for method development and validation for **8-Methylphenazin-1-ol**.

Table 1: HPLC-UV Method Parameters

Parameter	Typical Value	Reference
Linearity Range	2.5 - 100 µg/mL	[3]
Correlation Coefficient (r^2)	> 0.999	[3]
Limit of Detection (LOD)	0.16 µg/mL	[3]
Limit of Quantification (LOQ)	0.50 µg/mL	[3]
Accuracy (% Recovery)	98 - 101%	[3]
Precision (% RSD)	< 2%	[3]

Table 2: LC-MS/MS Method Parameters

Parameter	Typical Value	Reference
Linearity Range	1 - 200 ng/mL	[8]
Correlation Coefficient (r^2)	> 0.99	[8]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[8]
Accuracy	85 - 115%	[8]
Precision (% CV)	< 15%	[8]
Recovery	> 80%	

Experimental Protocols

Protocol 1: Quantification of 8-Methylphenazin-1-ol by HPLC-UV

This protocol provides a general procedure for the analysis of **8-Methylphenazin-1-ol**.

Optimization of the mobile phase, column, and other parameters may be necessary for specific applications.

1. Sample Preparation (from Bacterial Culture)

- Centrifuge the bacterial culture to pellet the cells.
- Collect the supernatant and filter it through a 0.22 μm syringe filter.
- Extract the supernatant with an equal volume of ethyl acetate.
- Vortex vigorously and centrifuge to separate the phases.
- Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the mobile phase.

2. Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. An isocratic mobile phase of acetonitrile and a phosphate buffer (e.g., 60:40 v/v) can also be effective.[3]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 - 20 μL .
- Detection Wavelength: Phenazines typically have strong absorbance in the UV region. A wavelength of around 254 nm is a good starting point, but it is recommended to determine the λ_{max} of **8-Methylphenazin-1-ol** for optimal sensitivity.

- Column Temperature: Ambient or controlled at 25 °C.

3. Calibration and Quantification

- Prepare a stock solution of **8-Methylphenazin-1-ol** in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Inject the calibration standards into the HPLC system.
- Construct a calibration curve by plotting the peak area versus the concentration of each standard.
- Inject the prepared samples and determine the concentration of **8-Methylphenazin-1-ol** from the calibration curve.

Protocol 2: Quantification of 8-Methylphenazin-1-ol by LC-MS/MS

This protocol provides a general procedure for the highly sensitive and selective quantification of **8-Methylphenazin-1-ol**, particularly in complex biological matrices.

1. Sample Preparation (from Plasma or Tissue Homogenate)

- To a 100 µL aliquot of the sample, add an internal standard (a structurally similar compound not present in the sample).
- Perform protein precipitation by adding 300 µL of cold acetonitrile.
- Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the mobile phase.

2. LC-MS/MS Conditions

- **LC System:** A UHPLC system is recommended for better resolution and faster analysis times.
- **Column:** A C18 or other suitable reverse-phase column with a smaller particle size (e.g., < 2 μm).
- **Mobile Phase:** A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
- **Flow Rate:** 0.2 - 0.4 mL/min.
- **Injection Volume:** 2 - 5 μL .
- **Mass Spectrometer:** A triple quadrupole mass spectrometer is typically used for quantitative analysis.
- **Ionization Mode:** Electrospray ionization (ESI) in positive ion mode is a common choice for phenazine compounds.
- **MRM Transitions:** The specific precursor and product ion transitions for **8-Methylphenazin-1-ol** and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

3. Calibration and Quantification

- Prepare a stock solution of **8-Methylphenazin-1-ol** and the internal standard.
- Prepare calibration standards by spiking known amounts of **8-Methylphenazin-1-ol** into a blank matrix (e.g., drug-free plasma).
- Process the calibration standards and samples as described in the sample preparation section.
- Analyze the extracts by LC-MS/MS.

- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the analyte.
- Determine the concentration of **8-Methylphenazin-1-ol** in the samples from the calibration curve.

Mandatory Visualizations

Phenazine Biosynthesis Pathway

The biosynthesis of phenazines, including **8-Methylphenazin-1-ol**, originates from the shikimic acid pathway. The following diagram illustrates the core biosynthetic route.

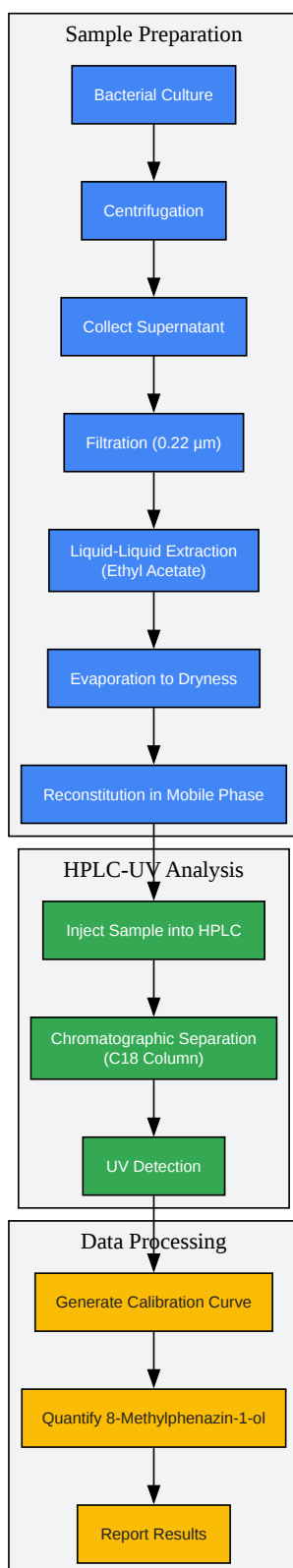


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Caption: Core phenazine biosynthesis pathway leading to **8-Methylphenazin-1-ol**.

Experimental Workflow for HPLC-UV Quantification

The following diagram outlines the general workflow for quantifying **8-Methylphenazin-1-ol** from a bacterial culture using HPLC-UV.

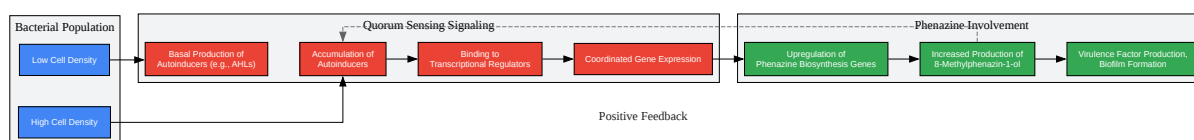


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Caption: Workflow for **8-Methylphenazin-1-ol** quantification by HPLC-UV.

Phenazine Role in Quorum Sensing

Phenazines are known to play a role in bacterial communication, specifically in quorum sensing (QS), a cell-density dependent gene regulation system.



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Caption: Role of phenazines in bacterial quorum sensing.

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